molecular formula C12H11NO3 B291388 N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide

N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide

Cat. No.: B291388
M. Wt: 217.22 g/mol
InChI Key: RLKAWJIZIHNQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Anti-Bacterial Activities

N-(4-bromophenyl)furan-2-carboxamide analogues, closely related to N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide, have been studied for their antibacterial activities. These compounds, including N-(4-bromophenyl)furan-2-carboxamide itself, have shown effective in vitro activity against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly NDM-positive bacteria A. baumannii. Computational docking studies and molecular dynamic simulations further validated their activity, highlighting the potential of furan-2-carboxamide derivatives in combating bacterial resistance (Siddiqa et al., 2022).

Anti-Tobacco Mosaic Virus Activities

Compounds structurally similar to this compound, specifically furan-2-carboxylic acids, have been identified in the roots and leaves of Nicotiana tabacum. These compounds have demonstrated significant anti-Tobacco Mosaic Virus (TMV) activities, with inhibition rates comparable to those of positive controls. This research points to the potential use of these compounds in plant protection and virology (Wu et al., 2018); (Yang et al., 2016).

Inhibitors of Influenza A Virus

Furan-carboxamide derivatives, similar in structure to this compound, have been identified as novel inhibitors of the lethal H5N1 influenza A virus. These compounds exhibited potent inhibitory effects, demonstrating the therapeutic potential of furan-carboxamide derivatives in antiviral research (Yongshi et al., 2017).

Antiprotozoal Agents

Research into furan-carboxamide analogues has also explored their use as antiprotozoal agents. These compounds have demonstrated strong DNA affinities and potent in vitro activity against protozoan pathogens, such as T. b. rhodesiense and P. falciparum, showing potential as novel therapeutic agents for protozoal infections (Ismail et al., 2004).

Imaging of Reactive Microglia

This compound analogues have been utilized in PET imaging to target macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This highlights their potential application in neuroimaging, particularly for studying neuroinflammation-related disorders (Horti et al., 2019).

Bioimaging Applications

A phenoxazine-based fluorescent chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor demonstrates potential applications in bioimaging within live cells and zebrafish, emphasizing the versatility of furan-2-carboxamide derivatives in biological imaging (Ravichandiran et al., 2020).

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H11NO3/c1-8-4-5-10(14)9(7-8)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15)

InChI Key

RLKAWJIZIHNQHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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